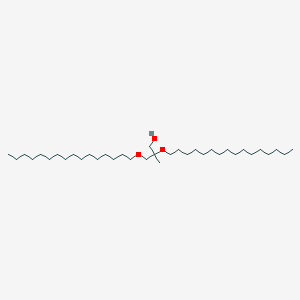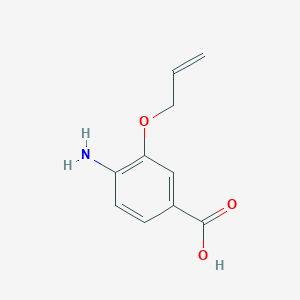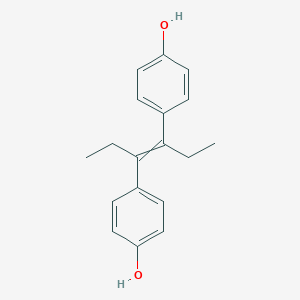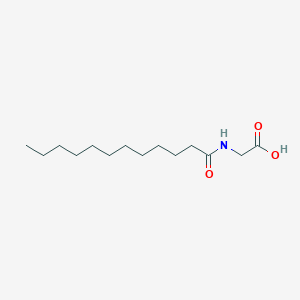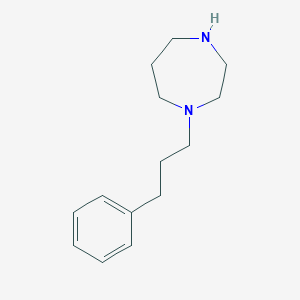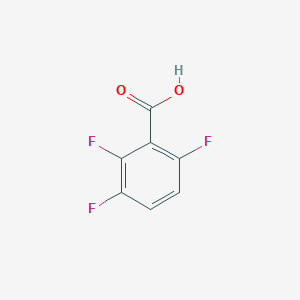
5-Benzyloxy Propafenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxy Propafenone is a compound with the molecular formula C28H33NO4 . It is an analog of the antiarrhythmic and multidrug resistance (MDR) modulating drug propafenone .
Synthesis Analysis
A series of 5-hydroxy and 5-benzyloxy analogs of propafenone was synthesized . The key step of the synthesis is the selective reduction of the double bond in 1 without cleavage of the benzyl group, leading to the phenol 3. Alkylation with epichlorohydrine followed by nucleophilic epoxide ring opening gave the benzylated target compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a propylamino group, and a phenylmethoxyphenyl group . The compound has a molecular weight of 447.6 g/mol .
Chemical Reactions Analysis
The MDR-modulating activity of this compound and its analogs was evaluated using a daunomycin efflux assay system . The results showed that all four 5-benzyloxy analogs showed almost identical EC50 values, independent of their log P value .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 447.6 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 14 . Its exact mass and monoisotopic mass are both 447.24095853 g/mol, and it has a topological polar surface area of 67.8 Ų .
Scientific Research Applications
Antiarrhythmic Effects of Propafenone Derivatives
Research into the antiarrhythmic effects of newly developed propafenone derivatives, such as 5OCl-PF and 5OF-PF, which are modifications of propafenone with changes in the benzyl moiety, has shown that these derivatives do not exhibit better antiarrhythmic effects than the parent compound. This was demonstrated in an in vivo rat model of aconitine-induced arrhythmia. The study suggests a continued exploration into different derivatives to examine their antiarrhythmic effects (Ivković et al., 2022).
Vascular Effects of Propafenone Derivatives
The ortho-chloro derivative of propafenone, 5OCl, has been studied for its effect on vascular tone. It was found to produce endothelium-independent relaxation of rat aorta, suggesting that propafenone and its derivatives might influence vascular smooth muscle through mechanisms partially shared with propafenone. This could have implications for the development of new therapeutic agents targeting vascular diseases (Ivković et al., 2013).
Propafenone as a Privileged Scaffold in Medicinal Chemistry
The role of 5-benzyloxy propafenone and its analogs in medicinal chemistry, particularly in the design of pharmacological probes, has been highlighted by its capacity to mimic phenol or catechol moiety in a metabolically stable template. This feature makes it a privileged scaffold in medicinal chemistry, with applications ranging from analgesic and anti-inflammatory compounds to antipsychotic and neuroprotective agents. The therapeutic applications are very broad, indicating the potential for future drug development (Poupaert et al., 2005).
Metabolic Activation and Cytotoxicity
The metabolic activation and cytotoxicity of propafenone, mediated by CYP2D6, have been investigated, identifying reactive metabolites and their pathways. This study provides insights into the mechanism of propafenone-induced hepatotoxicity, suggesting the involvement of a quinone metabolite. Understanding these mechanisms is crucial for mitigating potential adverse effects in the clinical use of propafenone and its derivatives (Li et al., 2022).
Mechanism of Action
Target of Action
5-Benzyloxy Propafenone is a derivative of Propafenone, an antiarrhythmic agent . The primary targets of Propafenone are the fast inward sodium channels in cardiac muscle cells . It also has weak beta-blocking activity .
Mode of Action
Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .
Biochemical Pathways
The key biochemical pathway involved in the action of Propafenone is the sodium ion influx into cardiac muscle cells . By blocking this pathway, Propafenone reduces the excitability of the cells, thereby controlling arrhythmias .
Pharmacokinetics
Propafenone is metabolized primarily in the liver by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 . The pharmacokinetics of Propafenone can be influenced by the CYP2D6 polymorphism . Propafenone has a non-linear pharmacokinetics; therefore, analyses were performed according to dose .
Result of Action
The result of Propafenone’s action is the control of arrhythmias. By reducing the excitability of cardiac muscle cells, Propafenone helps to regulate the heart’s rhythm .
Action Environment
The action of Propafenone can be influenced by environmental factors such as the presence of other drugs, the patient’s genetic makeup (such as CYP2D6 polymorphism), and liver function . These factors can affect the metabolism of Propafenone and thus its efficacy and stability .
Biochemical Analysis
Biochemical Properties
5-Benzyloxy Propafenone interacts with various enzymes and proteins in biochemical reactions. The main metabolic pathway for Propafenone, the parent compound of this compound, begins with aromatic ring hydroxylation . This pathway may be determined by genetic factors .
Cellular Effects
Studies on Propafenone, its parent compound, have shown that it has effects on various types of cells and cellular processes . Propafenone has been found to prolong the action potential duration in a dose-dependent manner, affecting cell function .
Molecular Mechanism
Propafenone, its parent compound, works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Temporal Effects in Laboratory Settings
A study on Propafenone has shown that it can be determined in human serum using a rapid and specific HPLC method .
Dosage Effects in Animal Models
Studies on Propafenone have shown that it has a wide range of clinically effective plasma concentrations .
Metabolic Pathways
Propafenone, its parent compound, undergoes extensive first-pass metabolism by the liver to form several metabolites .
Transport and Distribution
Studies on Propafenone and its metabolites have shown that they can inhibit P-glycoprotein-mediated transport .
Subcellular Localization
Studies on protein subcellular localization can provide important clues to function within the metabolic household .
Properties
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]-5-phenylmethoxyphenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO4/c1-2-17-29-19-24(30)21-33-28-16-14-25(32-20-23-11-7-4-8-12-23)18-26(28)27(31)15-13-22-9-5-3-6-10-22/h3-12,14,16,18,24,29-30H,2,13,15,17,19-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBRTGWDWTYTTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
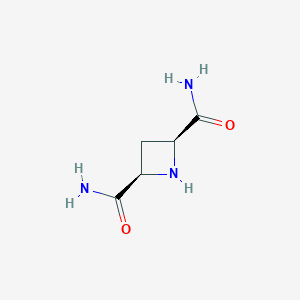
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)
